REACTION_SMILES
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[Br:6][c:7]1[cH:8][cH:9][c:10]([Br:11])[cH:12][cH:13]1.[C:17]([CH:18]1[CH2:19][O:20]1)(=[O:21])[O:22][CH3:23].[C:1]([Li:2])([CH3:3])([CH3:4])[CH3:5].[CH3:26][O:27][C:28]([CH3:29])([CH3:30])[CH3:31].[Cl-:24].[Cu:14][C:15]#[N:16].[NH4+:25]>>[c:7]1([CH2:19][CH:18]([C:17](=[O:21])[O:22][CH3:23])[OH:20])[cH:8][cH:9][c:10]([Br:11])[cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1CO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]C(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(C)(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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N#C[Cu]
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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N#C[Cu]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Type
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product
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Smiles
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COC(=O)C(O)Cc1ccc(Br)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |